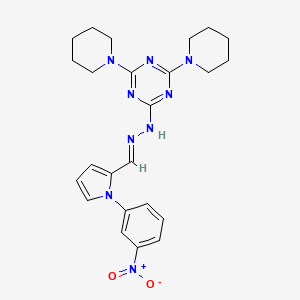
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, also known as CTA, is a chemical compound that has been used in scientific research for its potential therapeutic effects. CTA belongs to the class of phenethylamines and has been studied for its ability to modulate serotonin receptors.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is believed to modulate serotonin receptors, specifically the 5-HT2A receptor. This receptor plays a role in regulating mood, cognition, and perception. By modulating this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide may have therapeutic effects in treating depression and anxiety disorders.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can decrease the levels of pro-inflammatory cytokines in the body. It has also been shown to have an effect on the levels of neurotransmitters such as serotonin and dopamine. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to selectively modulate serotonin receptors. This allows researchers to study the specific effects of serotonin modulation without affecting other neurotransmitter systems. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is its potential toxicity. Studies have shown that high doses of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been shown to have neuroprotective effects in animal models of neurodegeneration, and further research may reveal its potential as a therapeutic agent. Another potential direction for research is the development of new compounds based on the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide. By modifying the structure of N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, researchers may be able to create compounds with improved therapeutic properties.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide can be synthesized through the reaction of 4-chloro-2,5-dimethoxyphenylacetone with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has been studied for its potential therapeutic effects in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-17-7-4-6(8(18-2)3-5(7)11)15-9(16)10(12,13)14/h3-4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHEQDDTKHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(F)(F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)


![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)




![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)